molecular formula C6H4ClIN4 B1433269 4-chloro-3-iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine CAS No. 1092789-28-0

4-chloro-3-iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine

Cat. No. B1433269
CAS RN: 1092789-28-0
M. Wt: 294.48 g/mol
InChI Key: BNIWEIXFHXCBBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-chloro-3-iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine” is a chemical compound that belongs to the pyrazolo[3,4-d]pyrimidine class . Pyrazolo[3,4-d]pyrimidines are known to have significant biological activities and are often used in the development of new drugs .

Scientific Research Applications

Synthesis of Biologically Active Molecules

This compound serves as a precursor in the synthesis of biologically active molecules. Its structure is closely related to purine bases, which are fundamental components of DNA and RNA. Researchers utilize this similarity to create analogs that can interact with biological systems, potentially leading to new pharmaceuticals .

Development of Anticancer Agents

The pyrazolo[3,4-d]pyrimidine scaffold is being explored for its anticancer properties. By substituting different groups at specific positions on the compound, scientists can develop novel agents that may inhibit cancer cell growth or proliferation .

Inhibitors of Enzymatic Activity

Compounds based on the pyrazolo[3,4-d]pyrimidine structure have been investigated as inhibitors of various enzymes. For example, they have shown potential as inhibitors of cyclin-dependent kinase 2 (CDK2), which is involved in cell cycle regulation and is a target for cancer therapy .

Antimicrobial Applications

Researchers are studying the antimicrobial potential of derivatives of 4-chloro-3-iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. These compounds could lead to the development of new antibiotics to combat resistant bacterial strains .

Free Radical Scavenging

The antioxidant properties of pyrazolo[3,4-d]pyrimidine derivatives are being explored for their free radical scavenging abilities. This application is significant in the context of oxidative stress-related diseases .

Molecular Hybrid Design

The compound is used in the design of molecular hybrids, combining the pyrazolo[3,4-d]pyrimidine moiety with other pharmacophores to create compounds with enhanced or dual-action therapeutic effects .

Future Directions

Pyrazolo[3,4-d]pyrimidines, including “4-chloro-3-iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine”, may have potential for further exploration due to their significant biological activities . They could be valuable in the development of new drugs, particularly as kinase inhibitors .

properties

IUPAC Name

4-chloro-3-iodo-1-methylpyrazolo[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClIN4/c1-12-6-3(5(8)11-12)4(7)9-2-10-6/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNIWEIXFHXCBBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC=N2)Cl)C(=N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClIN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-3-iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine

Synthesis routes and methods

Procedure details

3-Iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol (C8) (9.35 g, 33.9 mmol), N,N-dimethylformamide (10.5 mL, 135 mmol) and phosphorus oxychloride (9.57 mL, 102 mmol) were combined in 1,2-dichloroethane (90 mL), and the mixture was heated to 80° C. for 2 hours. After cooling to room temperature, it was added portion-wise with vigorous stirring to a beaker containing a chilled mixture (0 to 5° C.) of sodium bicarbonate (28.7 g, 339 mmol) in 2-propanol (90 mL) and water (90 mL). The resulting mixture was stirred at 0 to 5° C. for 6 hours, and then concentrated in vacuo. The resulting solid was collected via filtration, and washed with water to provide the product as a yellow solid. Yield: 8.45 g, 28.7 mmol, 85%. 1H NMR (500 MHz, DMSO-d6) δ 4.04 (s, 3H), 8.82 (s, 1H).
Quantity
9.35 g
Type
reactant
Reaction Step One
Quantity
10.5 mL
Type
reactant
Reaction Step Two
Quantity
9.57 mL
Type
reactant
Reaction Step Three
Quantity
28.7 g
Type
reactant
Reaction Step Four
Quantity
90 mL
Type
solvent
Reaction Step Four
Name
Quantity
90 mL
Type
solvent
Reaction Step Four
Quantity
90 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-3-iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
Reactant of Route 2
Reactant of Route 2
4-chloro-3-iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
Reactant of Route 3
4-chloro-3-iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
Reactant of Route 4
4-chloro-3-iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
Reactant of Route 5
4-chloro-3-iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
Reactant of Route 6
Reactant of Route 6
4-chloro-3-iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.